Phenylacetylene

Catalog No.
S563959
CAS No.
536-74-3
M.F
C8H6
M. Wt
102.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetylene

CAS Number

536-74-3

Product Name

Phenylacetylene

IUPAC Name

ethynylbenzene

Molecular Formula

C8H6

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H

InChI Key

UEXCJVNBTNXOEH-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC=C1

Solubility

0.00 M

Synonyms

1-Phenylethyne; Ethynylbenzene; NSC 4957; Phenylacetylene; Phenylethyne;

Canonical SMILES

C#CC1=CC=CC=C1

Organic Synthesis:

  • Precursor for styrene: Phenylacetylene serves as a precursor for styrene, a crucial industrial chemical used in the production of plastics, rubber, and other materials. The reduction of phenylacetylene using Lindlar catalyst leads to the formation of styrene. [Source: Thermo Fisher Scientific, "Phenylacetylene, 98+%, ""]
  • Investigating reaction mechanisms: Researchers employ phenylacetylene to study the mechanisms of various chemical reactions. For instance, it is used to understand the intricacies of the palladium-catalyzed oxidative carbonylation reaction. [Source: Thermo Fisher Scientific, "Phenylacetylene, 98+%, ""]

Polymer Chemistry:

  • Preparation of polyphenylacetylene: Phenylacetylene plays a role in the synthesis of polyphenylacetylene, a type of polymer with unique properties. This polymer exhibits potential applications in optoelectronic devices and organic semiconductors due to its conductivity and semiconducting nature. [Source: Procurenet Limited, "High-Quality Phenylacetylene for Industrial Applications - Multipurpose Chemical Compound," ]

Material Science:

  • Development of heat-resistant materials: Research explores the use of phenylacetylene in the development of heat-resistant materials due to its thermal stability. The incorporation of phenylacetylene into polymers can potentially enhance their heat resistance properties. [Source: Procurenet Limited, "High-Quality Phenylacetylene for Industrial Applications - Multipurpose Chemical Compound," ]

Phenylacetylene is a colorless, viscous liquid belonging to the class of alkyne hydrocarbons. It possesses a unique structure combining a phenyl group (a six-membered carbon ring with alternating single and double bonds) attached to a terminal alkyne group (a carbon-carbon triple bond) []. This structure makes phenylacetylene a valuable tool in organic synthesis due to its reactivity at the alkyne terminus. Interestingly, phenylacetylene has been identified as a natural product found in tomatoes (Solanum lycopersicum) and truffles (Tuber borchii) []. However, its specific role in these organisms remains unclear and requires further investigation.


Molecular Structure Analysis

The key feature of phenylacetylene's structure is the combination of the aromatic phenyl ring and the reactive alkyne terminus (C≡C). The phenyl ring exhibits delocalized electrons across its structure, contributing to its aromatic character and stability. The alkyne group, on the other hand, possesses a high electron density on the sp-hybridized carbons due to the triple bond, making it susceptible to nucleophilic attack []. This combination allows phenylacetylene to participate in various chemical reactions involving the alkyne functionality while maintaining the stability of the aromatic ring.


Chemical Reactions Analysis

Phenylacetylene's reactivity stems from its terminal alkyne group. Here are some notable reactions involving phenylacetylene:

  • Sonogashira Coupling: This widely used coupling reaction utilizes palladium catalysts to couple phenylacetylene with various aryl or vinyl halides to form substituted alkynes. This reaction is crucial for the synthesis of complex organic molecules [].

Ph-C≡CH + RX → Ph-C≡C-R (R = Aryl or Vinyl) []

  • Semihydrogenation: Under specific conditions with Lindlar catalyst, phenylacetylene undergoes partial hydrogenation to yield styrene, a valuable industrial precursor for polymers like polystyrene [].

Ph-C≡CH + H₂ → Ph-CH=CH₂

  • Oligomerization and Polymerization: In the presence of metal catalysts, phenylacetylene can undergo chain-like reactions to form oligomers (short chains) or even polymers (long chains) with conjugated double bonds [].

n Ph-C≡CH → [Ph-C≡C-C≡Ph]n (n = degree of polymerization)

  • Hydration: Using gold or mercury catalysts, phenylacetylene can be converted to acetophenone, a key intermediate in the production of various pharmaceuticals and fragrances [].

Ph-C≡CH + H₂O → Ph-C(O)CH₃

These examples highlight the versatility of phenylacetylene as a building block in organic synthesis.


Physical And Chemical Properties Analysis

  • Melting Point: -45 °C []
  • Boiling Point: 142-144 °C []
  • Density: 0.93 g/mL at 25 °C []
  • Solubility: Slightly soluble in water (0.46 g/L), miscible with most organic solvents []
  • Stability: Flammable liquid with a flash point of 27 °C.

XLogP3

2.5

Boiling Point

143.0 °C

LogP

2.53 (LogP)

Melting Point

-44.8 °C

UNII

239WSR2IBO

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (71.74%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (41.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (11.96%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.06 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

28213-80-1
536-74-3

Wikipedia

Phenylacetylene

General Manufacturing Information

Benzene, ethynyl-: ACTIVE

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem
Tang et al. Cadmium iodide mediated allenylation of alkynes with ketones. Nature Communications, doi: 10.1038/ncomms3450, published online 29 September 2013 http://www.nature.com/ncomms

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